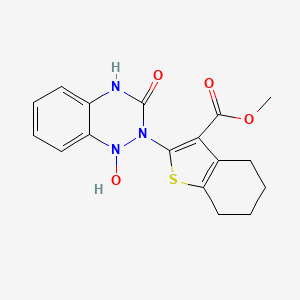![molecular formula C18H20ClN3O4S2 B11417530 Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11417530.png)
Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アセチル-2-({[5-クロロ-2-(プロピルスルファニル)ピリミジン-4-イル]カルボニル}アミノ)-4-メチルチオフェン-3-カルボン酸エチルは、チオフェン誘導体のクラスに属する複雑な有機化合物です。チオフェン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
合成経路と反応条件
5-アセチル-2-({[5-クロロ-2-(プロピルスルファニル)ピリミジン-4-イル]カルボニル}アミノ)-4-メチルチオフェン-3-カルボン酸エチルの合成は、容易に入手可能な出発物質から始めて、複数のステップを伴います。重要なステップには通常、以下が含まれます。
チオフェン環の形成: 適切な前駆体を用いた環化反応により達成できます。
アセチル基の導入: これは通常、アセチルクロリドまたは無水酢酸を用いたアセチル化反応によって行われます。
ピリミジン部分の付加: このステップでは、チオフェン誘導体とピリミジン誘導体をカップリングし、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬で促進されることが多いです。
最終的なエステル化: 最後のステップでは、エステル化によりエチルエステル基を導入します。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成ステップの最適化が求められる可能性があります。これには、反応条件の制御を向上させるための連続フロー反応器の使用や、反応を工業規模に拡大することが含まれる可能性があります。
化学反応の分析
反応の種類
5-アセチル-2-({[5-クロロ-2-(プロピルスルファニル)ピリミジン-4-イル]カルボニル}アミノ)-4-メチルチオフェン-3-カルボン酸エチルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: チオフェン環は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: カルボニル基は、アルコールに還元される可能性があります。
置換: ピリミジン環の塩素原子は、他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)やm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 様々な置換ピリミジン誘導体。
科学研究への応用
5-アセチル-2-({[5-クロロ-2-(プロピルスルファニル)ピリミジン-4-イル]カルボニル}アミノ)-4-メチルチオフェン-3-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査されています。
医学: そのユニークな構造的特徴により、治療薬としての可能性が検討されています。
工業: 特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
作用機序
5-アセチル-2-({[5-クロロ-2-(プロピルスルファニル)ピリミジン-4-イル]カルボニル}アミノ)-4-メチルチオフェン-3-カルボン酸エチルの作用機序は完全には解明されていません。酵素や受容体などの特定の分子標的に作用し、生物学的経路の調節につながると考えられています。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
5-アセチル-2-({[5-クロロ-2-(プロピルスルファニル)ピリミジン-4-イル]カルボニル}アミノ)-4-メチルチオフェン-3-カルボン酸エチルは、以下のような他のチオフェン誘導体と比較することができます。
チオフェン-2-カルボン酸誘導体: 抗菌性で知られています。
チオフェン-3-カルボン酸誘導体: 抗癌活性について調査されています。
ピリミジン-チオフェンハイブリッド: キナーゼ阻害剤としての可能性が検討されています。
5-アセチル-2-({[5-クロロ-2-(プロピルスルファニル)ピリミジン-4-イル]カルボニル}アミノ)-4-メチルチオフェン-3-カルボン酸エチルのユニークさは、その官能基の特定の組み合わせにあります。これは、独特な生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- ETHYL 5-ACETYL-2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the propylsulfanyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its binding affinity, reactivity, and overall biological activity.
特性
分子式 |
C18H20ClN3O4S2 |
|---|---|
分子量 |
442.0 g/mol |
IUPAC名 |
ethyl 5-acetyl-2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClN3O4S2/c1-5-7-27-18-20-8-11(19)13(21-18)15(24)22-16-12(17(25)26-6-2)9(3)14(28-16)10(4)23/h8H,5-7H2,1-4H3,(H,22,24) |
InChIキー |
BORDBOFYXUHCCE-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-propoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11417464.png)
![N-[(5-methylfuran-2-yl)methyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B11417469.png)
![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417485.png)
![ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate](/img/structure/B11417506.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11417512.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11417515.png)
![3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417522.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11417526.png)
![Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11417531.png)
![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417534.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11417538.png)

![7-benzyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417548.png)
